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Avocado oil - Quarantine

Lipidomics Nutritional Biochemistry Cardiovascular Research

Researchers requiring a natural oil excipient with controlled penetration enhancement must avoid generic high-oleic substitutes, whose variable palmitoleic acid content and unsaponifiable matter can confound formulation performance. Avocado oil (CAS 8024-32-6) solves this with a quantifiable, reproducible profile. · Controlled permeation: provides a moderate enhancement ratio (ER 1.276 for dihydroquercetin in epidermis), avoiding the excessive flux of soybean oil (ER 14.451) while improving delivery. · Superior thermal stability: retains 28.6% more phytosterols than olive oil after 9 h heating and outranks almond/hazelnut/grape seed oils in Rancimat oxidative stability, supporting 6-12 month ambient shelf-life. · Biochemically distinct: 10.6-fold higher palmitoleic acid (C16:1, 8.5% vs. 0.8% in olive oil) ensures fidelity in metabolic signaling studies.

Molecular Formula
Molecular Weight
CAS No. 8024-32-6
Cat. No. B600226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvocado oil - Quarantine
CAS8024-32-6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avocado Oil Procurement Baseline


Avocado oil (CAS 8024-32-6) is a natural lipid derived from the fruit of Persea americana, recognized in pharmaceutical and industrial applications for its distinct triglyceride composition and unsaponifiable fraction . It is classified as a fixed oil with a high proportion of monounsaturated fatty acids (MUFAs), primarily oleic acid (C18:1) . Unlike generic vegetable oils, its functional utility extends beyond simple caloric content to include roles as a penetration enhancer and excipient in topical formulations .

Avocado Oil Functional Substitution Limits


Substituting avocado oil with a generic high-oleic alternative or other common vegetable oils is functionally unsound due to its unique, quantifiable chemical signature. Standard alternatives lack the specific combination of high unsaponifiable matter and a distinct fatty acid profile, particularly its elevated palmitoleic acid (C16:1) content . This composition directly impacts critical performance parameters including oxidative stability under thermal stress and its efficacy as a dermal penetration enhancer . Therefore, procurement decisions based solely on fatty acid class similarity (e.g., high MUFA content) ignore the measurable performance variations documented in comparative studies, which are detailed in the evidence below.

Avocado Oil Comparative Evidence


Palmitoleic Acid Content vs. Olive Oil

A key compositional differentiator for avocado oil is its significantly higher concentration of palmitoleic acid (C16:1), a bioactive monounsaturated fatty acid (MUFA), compared to its closest functional analog, olive oil. In a direct head-to-head comparison of refined vegetable oils, avocado oil contained 8.5% palmitoleic acid, whereas olive oil contained only 0.8% . This represents a greater than tenfold difference, which has been observed across multiple studies . This specific fatty acid is associated with distinct metabolic effects, such as enhanced glucose uptake and lipid metabolism, which are not equally conferred by the primary MUFA, oleic acid, common to both oils.

Lipidomics Nutritional Biochemistry Cardiovascular Research

Oxidative Stability vs. Almond & Grape Seed Oils

The relative oxidative stability of avocado oil has been quantitatively established using the Rancimat method, an accelerated oxidation test. A cross-study comparative evaluation of eight culinary oils ranked avocado oil fourth in terms of stability, behind macadamia, rice bran, and toasted sesame oils, but demonstrably ahead of almond, hazelnut, grape seed, and walnut oils . This rank order is consistent across multiple temperatures (90-120°C) and provides a clear, quantitative basis for selecting avocado oil over less stable alternatives like almond or grape seed oil for applications requiring resistance to rancidity.

Food Chemistry Oxidative Stability Shelf-Life Prediction

Shelf Life Prediction

Beyond relative ranking, the absolute shelf-life of avocado oil has been predicted through kinetic modeling of Rancimat data. An Arrhenius-based extrapolation estimated a shelf life of 210 days at a standard storage temperature of 25°C for avocado oil . While this is a class-level inference regarding its suitability as a functional oil, the quantifiable prediction provides a concrete specification point for procurement, particularly when compared to oils with significantly shorter predicted shelf lives under the same modeling conditions, such as the highly unstable walnut oil .

Pharmaceutical Excipients Stability Testing Shelf-Life Determination

Flurbiprofen Dermal Flux Enhancement

In topical drug delivery, avocado oil demonstrates a specific and quantifiable penetration-enhancing effect. When formulated as a 10% emulgel and tested using Franz diffusion cells, avocado oil enhanced the flux of the model drug flurbiprofen to a measurable degree, ranking it above both emu oil and crocodile oil, but below olive oil, coconut oil, and liquid paraffin in terms of total drug flux . Its flux value is reported as significantly higher than the hydrogel control, establishing a quantifiable baseline for its efficacy. Its effect is distinctly moderate, differentiating it from the more potent enhancement of olive oil or the weaker effect of emu oil.

Transdermal Drug Delivery Pharmaceutical Formulation Penetration Enhancers

Dihydroquercetin Dermal Flux Enhancement

The skin penetration enhancement of avocado oil is further quantified using dihydroquercetin (DHQ), a flavonoid antioxidant. When formulated as a 10% donor phase, avocado oil increased the flux of DHQ into the epidermis by a factor of 1.276 compared to a control solution, and into the dermis by a factor of 1.116 . This contrasts sharply with the 10% soybean oil formulation, which enhanced epidermal flux by a factor of 14.451, and olive oil, which enhanced dermal flux by a factor of 3.708. This data precisely positions avocado oil as a mild enhancer, significantly less potent than soybean oil for epidermal delivery.

Cosmeceuticals Topical Formulation Antioxidant Delivery

Phytosterol Content & Stability vs. Olive Oil

The unsaponifiable fraction of avocado oil provides another key point of differentiation. A direct comparative study demonstrated that avocado oil contains a significantly higher initial concentration of total phytosterols (339.64 mg/100g) compared to olive oil (228.27 mg/100g) . Furthermore, this quantitative advantage is maintained during thermal processing. After 9 hours of heating, avocado oil retained a higher phytosterol content (270.44 mg/100g) than olive oil did after the same period (210.30 mg/100g), indicating superior stability of these bioactive minor components under thermal stress .

Phytochemistry Thermal Stability Nutraceutical Chemistry

Avocado Oil Application Scenarios


Palmitoleic Acid Bioactivity Research

For studies investigating the specific metabolic and signaling effects of palmitoleic acid (C16:1), avocado oil is a superior choice over olive oil or other high-oleic oils. The 10.6-fold higher concentration of palmitoleic acid in avocado oil (8.5% vs. 0.8% in olive oil) provides a more potent and relevant source of this specific fatty acid for in vitro or in vivo models . Using a generic high-oleic alternative would confound results due to the significant difference in this bioactive component.

Moderate Penetration Enhancement for Topicals

When developing a topical or transdermal formulation that requires enhanced drug delivery but must avoid the potential irritation or excessive permeation associated with stronger enhancers, avocado oil is indicated. Its moderate enhancement ratio (ER of 1.276 for dihydroquercetin in the epidermis) provides a quantifiable and controlled effect , distinct from the high enhancement of soybean oil (ER 14.451) . This allows for more precise formulation tuning compared to the more unpredictable effects of other natural oils.

Thermally Processed Nutraceutical & Cosmetic Products

For products requiring a thermal processing step, such as a heating cycle during manufacturing, avocado oil offers a quantifiable advantage in phytosterol retention. The data show it starts with a 48.8% higher total phytosterol concentration than olive oil and retains 28.6% more after a 9-hour heating period . This makes it the preferable choice for nutraceutical or cosmeceutical applications where preserving the stability and content of these bioactive minor components is a key quality attribute.

Superior Oxidative Stability vs. Almond & Grape Seed Oils

For products requiring a natural oil base with demonstrably better oxidative stability than common alternatives like almond or grape seed oils, avocado oil is a justifiable selection. Its higher rank in comparative Rancimat stability studies provides a data-driven basis for choosing it over these less stable oils, which are more prone to rancidity and shorter shelf-life. This is particularly relevant for products with a desired 6-12 month shelf-life at ambient temperatures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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